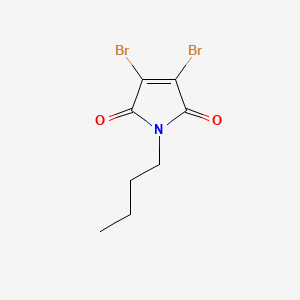![molecular formula C13H22O B14252905 2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 259532-23-5](/img/structure/B14252905.png)
2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic compound that belongs to the class of organic compounds known as bicyclo[3.1.1]heptanes. These compounds are characterized by a bicyclic structure consisting of a cyclohexane ring fused to a cyclopropane ring. The compound’s unique structure and functional groups make it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with ethoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various ethoxyethyl derivatives
Aplicaciones Científicas De Investigación
2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ethoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
α-Pinene: A monoterpenoid hydrocarbon with a similar bicyclic structure.
β-Pinene: Another isomer of pinene with a bicyclic structure.
Camphene: A bicyclic monoterpene with a similar framework.
Uniqueness
2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and physical properties. This functional group allows for a wider range of chemical modifications and applications compared to its simpler bicyclic counterparts.
Propiedades
Número CAS |
259532-23-5 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
2-(2-ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C13H22O/c1-4-14-8-7-10-5-6-11-9-12(10)13(11,2)3/h5,11-12H,4,6-9H2,1-3H3 |
Clave InChI |
BTGKJTKHFJWYAZ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC1=CCC2CC1C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
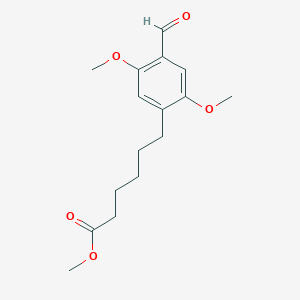
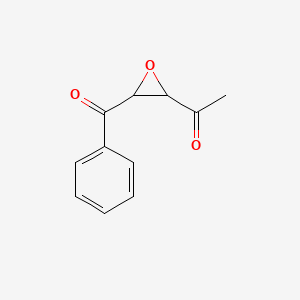
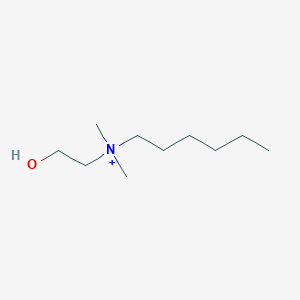

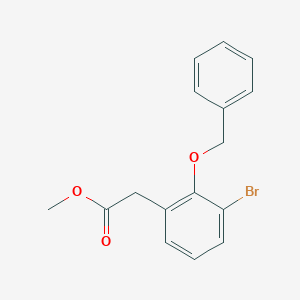

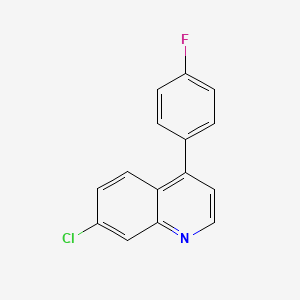
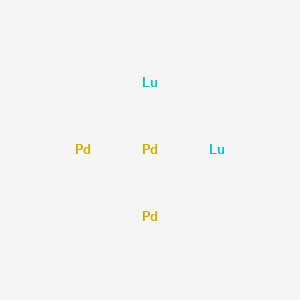

![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)

